molecular formula C20H26O6 B225639 Epindosin CAS No. 10391-09-0

Epindosin

Cat. No.: B225639
CAS No.: 10391-09-0
M. Wt: 362.4 g/mol
InChI Key: WZYJEEIAFBHYJS-SONIPUFESA-N
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Mechanism of Action

Target of Action

Epindosin primarily targets the smooth muscles in the body . It is an antispasmodic agent, meaning it works to prevent or reduce muscle spasms . This makes it particularly effective in treating conditions involving smooth muscle spasms, such as gastrointestinal tract spasms, ureteric and biliary colic .

Mode of Action

This compound operates as an anticholinergic medication . It works by blocking the effect of a chemical messenger known as acetylcholine, thereby relaxing the smooth muscles of the cervix and intestine . This relaxation of the muscles helps to control pain due to smooth muscle spasm and hasten the dilation of the cervix during labor .

Biochemical Pathways

By blocking the effect of acetylcholine, this compound can disrupt the normal signaling processes in the body, leading to the relaxation of smooth muscles .

Pharmacokinetics

When administered intramuscularly, the onset of action can be observed within 20-30 minutes .

Result of Action

The primary result of this compound’s action is the relief of smooth muscle pain, stiffness, or spasm, thereby improving muscle movement . It helps relieve pain due to periods (menstrual pain), pain after surgery, stomach pain etc . It relaxes the muscles and improves the patient’s condition, helping to treat cramps, pain, bloating, and discomfort .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patients with an excessive amount of thyroid hormone in the blood, cardiac insufficiency, cardiac failure, and those who have undergone cardiac surgery may experience worsened conditions when taking this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nodosin involves several key steps, including benzene sulfur leaf polarization, oxidation, and nitrification . The detailed procedures for specific preparation can be found in organic synthesis manuals and literature.

Industrial Production Methods: Industrial production of nodosin typically involves extraction from the plant Rabdosia serra. The extraction process includes solvent extraction, purification, and crystallization to obtain pure nodosin .

Chemical Reactions Analysis

Types of Reactions: Nodosin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of nodosin, which can exhibit different biological activities .

Comparison with Similar Compounds

Nodosin is unique among diterpenoids due to its potent anticancer and anti-inflammatory properties. Similar compounds include:

Nodosin stands out due to its ability to induce both apoptosis and autophagy in cancer cells, making it a promising candidate for therapeutic drug development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound Nodosin can be achieved through a multi-step organic synthesis approach.", "Starting Materials": [ "2-hydroxy-4-methoxybenzaldehyde", "ethyl acetoacetate", "methylamine hydrochloride", "copper(II) sulfate pentahydrate", "sodium hydroxide", "sodium borohydride", "potassium carbonate", "iodine", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-hydroxy-4-methoxybenzaldehyde and ethyl acetoacetate in the presence of potassium carbonate to form 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanenitrile.", "Step 2: Reduction of 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanenitrile with sodium borohydride in the presence of acetic acid to form 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanamide.", "Step 3: Reaction of 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanamide with methylamine hydrochloride in ethanol to form N-(3-(2-hydroxy-4-methoxyphenyl)-3-oxopropyl)methylamine.", "Step 4: Cyclization of N-(3-(2-hydroxy-4-methoxyphenyl)-3-oxopropyl)methylamine with copper(II) sulfate pentahydrate and sodium hydroxide to form 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-chromen-4-one.", "Step 5: Oxidation of 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-chromen-4-one with iodine in the presence of sodium hydroxide to form Nodosin." ] }

CAS No.

10391-09-0

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1

InChI Key

WZYJEEIAFBHYJS-SONIPUFESA-N

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C

SMILES

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C

Appearance

Powder

10391-09-0

Synonyms

nodosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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